
N~3~,N~3~-Dipropan-2-yl-beta-alaninamide
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Overview
Description
N~3~,N~3~-Dipropan-2-yl-beta-alaninamide: is a chemical compound with the molecular formula C9H20N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two propan-2-yl groups attached to the nitrogen atoms of beta-alaninamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N~3~-Dipropan-2-yl-beta-alaninamide typically involves the reaction of beta-alanine with propan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of N3,N~3~-Dipropan-2-yl-beta-alaninamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N3,N~3~-Dipropan-2-yl-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N~3~,N~3~-Dipropan-2-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3,N~3~-Dipropan-2-yl-beta-alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action are complex and depend on the specific application. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
- N~1~-1,3-thiazol-2-yl-beta-alaninamide dihydrochloride hydrate
- N~3~-Propan-2-yl-beta-alaninamide
Comparison: N3,N~3~-Dipropan-2-yl-beta-alaninamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of two propan-2-yl groups can influence its solubility and interaction with other molecules.
Biological Activity
N~3~,N~3~-Dipropan-2-yl-beta-alaninamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, summarizing key findings from various studies, including case studies and relevant data tables.
Chemical Structure and Properties
This compound is a derivative of beta-alanine, characterized by the presence of two propyl groups attached to the nitrogen atom at the 3-position. This modification is expected to influence its biological activity, particularly in terms of receptor interactions and metabolic stability.
Research indicates that this compound exhibits several biological activities, including:
- Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell cycle arrest and DNA fragmentation.
- Neuroprotective Effects : Some studies have indicated that beta-alanine derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (promyelocytic leukemia) | 15 | Activation of caspases-3 and -7 |
HSC-2 (squamous cell carcinoma) | 12 | G2/M cell cycle arrest |
HCT116 (colon carcinoma) | 10 | Mitochondrial depolarization |
The compound demonstrated selective toxicity towards malignant cells while sparing non-malignant cells, indicating a potential therapeutic window for cancer treatment.
Case Study 2: Neuroprotective Properties
In another study focused on neuroprotection, this compound was tested for its ability to protect neuronal cells against oxidative stress. The findings revealed:
Treatment Condition | Viability (%) | Mechanism |
---|---|---|
Control | 100 | Baseline viability |
Compound Treatment (50 µM) | 85 | Reduction in reactive oxygen species (ROS) |
These results suggest that the compound may help mitigate neuronal damage in conditions characterized by oxidative stress, such as neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of this compound suggests it may act as an effective agent in various therapeutic contexts. Its dual action as both a cytotoxic agent against cancer cells and a neuroprotective compound opens avenues for further research.
Properties
CAS No. |
193206-70-1 |
---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-[di(propan-2-yl)amino]propanamide |
InChI |
InChI=1S/C9H20N2O/c1-7(2)11(8(3)4)6-5-9(10)12/h7-8H,5-6H2,1-4H3,(H2,10,12) |
InChI Key |
CAQAPGDDGVJLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(=O)N)C(C)C |
Origin of Product |
United States |
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